molecular formula C11H10N2O2S B2983240 2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid CAS No. 852217-76-6

2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No. B2983240
M. Wt: 234.27
InChI Key: NYRLRKPYIWJTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Researchers have developed a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, exploring their antiproliferative effects against breast cancer cell lines. This research exemplifies how structurally similar compounds can serve as leads for developing effective cancer therapeutics (Karthikeyan et al., 2017).

Photocatalytic Degradation of Organic Dye Pollutants

In another study, coordination complexes involving flexible dicarboxylate and different N-donor coligands were synthesized for the degradation of methyl violet dye, demonstrating the potential of imidazole derivatives in environmental remediation (Lu et al., 2021).

Catalytic Applications in Green Chemistry

Novel biological-based nano organo solid acids with urea moiety have been synthesized, showcasing their utility in catalyzing the synthesis of various organic compounds under mild and green conditions. Such studies highlight the role of imidazole derivatives in facilitating sustainable chemical processes (Zolfigol et al., 2015).

Ionic Liquids as Dual Catalysts

Research has also focused on designing ionic liquids based on imidazolium for use as dual catalysts in the synthesis of tetrasubstituted imidazoles, illustrating the versatility of imidazole derivatives in catalysis (Zolfigol et al., 2013).

Synthesis of Analgesic and Anti-inflammatory Agents

A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized for their potential as analgesic and anti-inflammatory agents. This underscores the medicinal chemistry applications of compounds related to the target molecule (Gokulan et al., 2012).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the hazards of a compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-11-12-7-9(10(14)15)13(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRLRKPYIWJTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid

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